

Spectroscopic data of 1-Monomyristin (FTIR, NMR, Mass Spec)

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Compound of Interest

Compound Name: 1-Monomyristin

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Spectroscopic Profile of 1-Monomyristin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Monomyristin** (also known as glycerol 1-myristate), a monoglyceride with significant interest in pharmaceutical and biomedical research. The following sections detail its characteristic spectral features obtained through Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and key analytical workflows are visualized for enhanced clarity.

Chemical Structure

1-Monomyristin is a monoacylglycerol consisting of a glycerol backbone esterified at the C-1 position with myristic acid, a saturated fatty acid with 14 carbon atoms.

Chemical Formula: $\text{C}_{17}\text{H}_{34}\text{O}_4$ [\[1\]](#)

Molecular Weight: 302.45 g/mol [\[1\]](#)[\[2\]](#)

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Monomyristin**.

Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group Assignment
3456 (broad)	O-H stretching (hydroxyl groups)[3]
2916	C-H stretching (aliphatic)[3]
1735	C=O stretching (ester)[3]
1465	CH ₂ bending[3]
1180	C-O stretching (ester)[3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Multiplicity	Number of Protons	Assignment
0.87	t	3H	-CH ₃ [3]
1.27	m	20H	-(CH ₂) ₁₀ -[3]
1.63	q	2H	-CH ₂ -CH ₂ -CO[3]
2.18	s	2H	-OH[3]
2.35	t	2H	-CH ₂ -CO[3]
3.60	dod	1H	-CH ₂ -OH (glycerol)[3]
3.70	dod	1H	-CH ₂ -OH (glycerol)[3]
3.93	q	1H	CH-OH (glycerol)[3]
4.13-4.31	m	2H	-CH ₂ -OOC- (glycerol) [3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Carbon Assignment
63.35	Glycerol C-3 (-CH ₂ OH)[3]
65.16	Glycerol C-1 (-CH ₂ OOC-)[3]
70.28	Glycerol C-2 (-CHOH)[3]
173.54	Ester Carbonyl (C=O)[3]

Note: The chemical shifts for the aliphatic carbons of the myristoyl chain typically appear in the range of 14-34 ppm, but were not explicitly listed in the cited source.

Mass Spectrometry (MS)

m/z	Ion
303	[M+H] ⁺ [3]
325.237	[M+Na] ⁺ [4]

Experimental Protocols

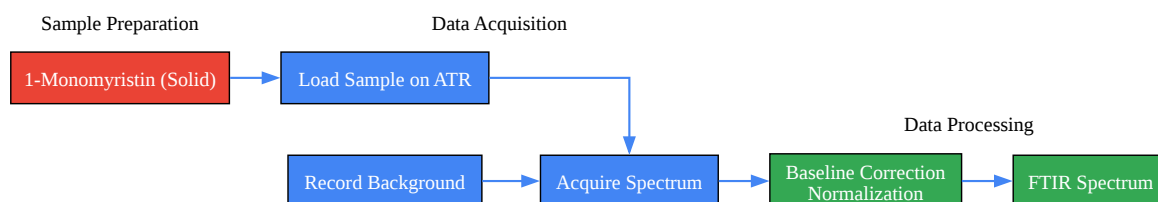
The following are detailed methodologies for the spectroscopic analysis of **1-Monomyristin**, designed to provide a clear and reproducible workflow for researchers.

FTIR Spectroscopy Protocol

This protocol outlines the steps for acquiring an FTIR spectrum of **1-Monomyristin** using the Attenuated Total Reflectance (ATR) technique.

- Sample Preparation:
 - Ensure the **1-Monomyristin** sample is a solid, fine powder. If necessary, gently grind the sample using an agate mortar and pestle.
 - No further sample preparation is typically required for ATR-FTIR.
- Instrumentation:

- A Fourier-Transform Infrared Spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory is used.[5]
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
 - Place a small amount of the **1-Monomyristin** powder onto the diamond crystal of the UATR accessory.
 - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum over a range of 4000 to 600 cm^{-1} with a spectral resolution of 4 cm^{-1} . [5]
 - Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.[5]
- Data Processing:
 - The instrument software automatically ratios the sample spectrum against the background spectrum to generate the absorbance spectrum.
 - Perform baseline correction and spectral normalization as needed to facilitate interpretation and comparison.



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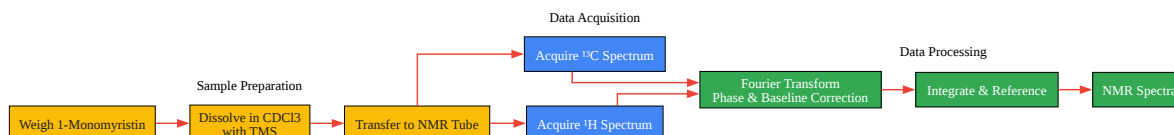
FTIR Experimental Workflow

NMR Spectroscopy Protocol (^1H and ^{13}C)

This protocol describes the preparation and analysis of **1-Monomyristin** using high-resolution NMR spectroscopy.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **1-Monomyristin**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.[6]
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Vortex the mixture until the sample is completely dissolved.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ^1H and ^{13}C detection.
- Data Acquisition:
 - ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-90° pulse angle, a sufficient number of scans (e.g., 16-64) for good signal-to-noise, a relaxation delay of 1-5 seconds, and a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm).
 - ^{13}C NMR:

- Acquire a one-dimensional carbon spectrum with proton decoupling.
- Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- The spectral width should encompass the expected carbon chemical shift range (e.g., 0-200 ppm).
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Perform phase and baseline corrections on the resulting spectra.
 - Integrate the signals in the ^1H spectrum to determine the relative number of protons.
 - Reference the chemical shifts to the internal standard (TMS at 0 ppm).



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NMR Experimental Workflow

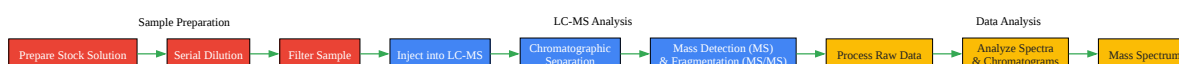
Mass Spectrometry Protocol (LC-MS)

This protocol details a general procedure for the analysis of **1-Monomyristin** using Liquid Chromatography-Mass Spectrometry (LC-MS).

- Sample Preparation:

- Prepare a stock solution of **1-Monomyristin** in a suitable organic solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.
- Perform serial dilutions to create working solutions at appropriate concentrations for LC-MS analysis (e.g., 1-10 µg/mL).
- Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
- Instrumentation:
 - A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
- LC-MS Analysis:
 - Liquid Chromatography:
 - Use a reverse-phase C18 column.
 - Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - The gradient can be programmed to start with a high percentage of A and gradually increase the percentage of B to elute the analyte.
 - Mass Spectrometry:
 - Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
 - Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).
 - For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of **1-Monomyristin** (e.g., m/z 303.25) and acquiring the product ion spectrum.
- Data Analysis:

- Process the raw data using the instrument's software.
- Extract the ion chromatogram for the expected m/z of **1-Monomyristin** to determine its retention time.
- Analyze the mass spectrum to confirm the molecular weight and the MS/MS spectrum to verify the fragmentation pattern.



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LC-MS Experimental Workflow

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